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Compound of Interest

4-(tert-
Compound Name: Butyldimethylsilyloxy)phenylboroni
c acid
Cat. No.: B120882
\ v

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic
acid

Introduction

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a versatile organoboron compound
widely utilized as a key building block in modern organic synthesis. Its structure incorporates a
boronic acid functional group, making it an ideal coupling partner in Suzuki-Miyaura cross-
coupling reactions for the formation of carbon-carbon bonds.[1] The presence of the tert-
Butyldimethylsilyl (TBS) protecting group on the phenolic oxygen allows for selective reactions
at other positions of the molecule and can be easily removed under mild conditions when the
free phenol is required.

This reagent is instrumental in the synthesis of complex, biologically active molecules and
advanced materials.[1] It serves as a crucial reactant in the development of pharmaceuticals,
including melanin-concentrating hormone receptor 1 (MCH1R) antagonists and inhibitors for
gelatinases and membrane-type 1 matrix metalloproteinase (MT1-MMP).[2] Furthermore, its
applications extend to material science, where it is used in creating specialized polymers and
nanomaterials for electronics and coatings.[1] This guide provides a detailed overview of its
synthesis, presenting experimental protocols and quantitative data for researchers in organic
chemistry and drug development.
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Compound Properties

A summary of the key chemical and physical properties of the target compound is provided

below.
Property Value Reference
CAS Number 159191-56-7 [21[31[4]
Molecular Formula C12H21BOsSi [2]
Molecular Weight 252.19 g/mol [2]
Appearance White solid [2]
Melting Point 194-198 °C
Assay >95%
SMILES CC(C)(C)--INVALID-LINK--

(C)Oclcee(ccl)B(O)O

Synthesis Overview

The most common and efficient synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic
acid is a two-step process commencing from 4-bromophenol. The first step involves the
protection of the hydroxyl group of 4-bromophenol with a tert-butyldimethylsilyl (TBS) group to
form (4-bromophenoxy)tert-butyldimethylsilane. The second step is a lithium-halogen exchange
reaction using n-butyllithium at low temperature, followed by borylation with an electrophilic
boron source like trimethyl borate, and subsequent acidic workup to yield the final boronic acid.
An alternative approach involves the formation of a Grighard reagent from the protected 4-
bromophenol, which then reacts with the borate ester.[5] The organolithium route is frequently
preferred due to its high efficiency and yield.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis. All operations
involving anhydrous solvents or organometallic reagents should be performed under an inert
atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
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Step 1: Synthesis of (4-bromophenoxy)tert-
butyldimethylsilane

This procedure details the silyl protection of the hydroxyl group of 4-bromophenol.

Reagents and Materials:

e 4-Bromophenol

tert-Butyldimethylsilyl chloride (TBSCI)

Imidazole or Triethylamine (TEA)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate or magnesium sulfate

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

Dissolve 4-bromophenol (1.0 eq) and imidazole (2.2 eq) or TEA (1.5 eq) in anhydrous DCM
or THF in a round-bottom flask.

Cool the stirred solution to 0 °C in an ice bath.

Add a solution of TBSCI (1.1 eq) in the same anhydrous solvent dropwise to the reaction
mixture.

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.
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» Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

¢ Wash the combined organic layers sequentially with water, saturated aqueous sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure to obtain the crude product.

o Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate
gradient) to yield (4-bromophenoxy)tert-butyldimethylsilane as a colorless oil.

Step 2: Synthesis of 4-(tert-
Butyldimethylsilyloxy)phenylboronic acid

This protocol describes the conversion of the silyl-protected bromophenol to the target boronic
acid via a lithium-halogen exchange.[2]

Reagents and Materials:

* (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq)
e n-Butyllithium (n-BuLi) in hexanes (1.1-1.2 eq)

o Trimethyl borate (1.3 eq)

e Anhydrous Tetrahydrofuran (THF)

e Aqueous Hydrochloric acid (HCI, 1M)

e Dichloromethane (DCM)

» Saturated saline solution

e Anhydrous sodium sulfate

» Petroleum ether

e Schlenk flask or three-neck flask, syringes, magnetic stirrer, low-temperature bath
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Procedure:

e To a solution of (4-bromophenoxy)tert-butyldimethylsilane (1.0 eq, 5.389 mmol, 1.548 g) in
anhydrous THF (20 ml), slowly add n-butyllithium (2.5 M in hexane, 1.17 eq, 6.326 mmol, 2.5
ml) dropwise at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere.[2]

« Stir the reaction mixture at -78 °C for 30 minutes.[2]

e Slowly add trimethyl borate (1.3 eq, 7.029 mmol, 730 mg) dropwise over 15 minutes,
ensuring the temperature remains at -78 °C.[2]

e Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room
temperature.[2]

e Quench the reaction by adjusting the pH to 5-7 with 1M aqueous HCI.[2]
e Remove the solvent under reduced pressure.[2]
o Extract the residue with dichloromethane (DCM).[2]

e Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, and
concentrate to yield the crude product.[2]

e Wash the crude solid with petroleum ether (2 ml) to afford 4-(tert-
Butyldimethylsilyloxy)phenylboronic acid as a white solid.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the target
compound from its silyl-protected precursor.
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Moles Condition .
Reactant Molar Eq. Amount Reagents Yield
(mmol) s
(8- 1. n-BulLi
bromophen (1.17 eq)2.
THF, -78 81% (1.102
oxy)tert- 1.0 5.389 1548 g Trimethyl
_ °Cto RT 9)[2]
butyldimeth borate (1.3
ylsilane eq)
Visualizations
Synthesis Workflow

The diagram below illustrates the two-step synthetic pathway from 4-bromophenol to the final

product.
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Caption: Synthetic workflow for 4-(tert-Butyldimethylsilyloxy)phenylboronic acid.
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Application in Drug Development

This diagram shows the logical relationship between the synthesized boronic acid and its
application as a building block in creating targeted therapeutic agents.

Chemical Synthesis

4-(tert-Butyldimethylsilyloxy)-
phenylboronic acid
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Caption: Role as an intermediate in the synthesis of bioactive molecules.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b120882?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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